2,5-Dioxopyrrolidin-1-yl 3-(methylthio)benzoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-(methylthio)benzoate is a chemical compound that belongs to the class of N-hydroxysuccinimide (NHS) esters. These compounds are widely used in organic synthesis and bioconjugation due to their ability to form stable amide bonds with primary amines. The presence of the 3-(methylthio)benzoate moiety adds unique properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(methylthio)benzoate typically involves the reaction of 3-(methylthio)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures a high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-(methylthio)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The NHS ester group readily reacts with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-(methylthio)benzoic acid and N-hydroxysuccinimide.
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Primary amines, organic solvents (e.g., dichloromethane), and mild bases (e.g., triethylamine).
Hydrolysis: Water or aqueous buffers, mild acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Amide Bonds: Formed through nucleophilic substitution with primary amines.
3-(Methylthio)benzoic Acid: Formed through hydrolysis.
Sulfoxides and Sulfones: Formed through oxidation.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-(methylthio)benzoate has a wide range of applications in scientific research:
Bioconjugation: Used to attach biomolecules such as proteins, peptides, and antibodies to various surfaces or other biomolecules.
Drug Development: Employed in the synthesis of drug conjugates and prodrugs to enhance their stability and bioavailability.
Chemical Biology: Utilized in the study of protein-protein interactions and the development of chemical probes.
Material Science: Applied in the functionalization of nanoparticles and other materials for biomedical applications.
Mechanism of Action
The primary mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(methylthio)benzoate involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the NHS ester group, which acts as an electrophile, reacting with nucleophilic amines to form a covalent bond. This property is exploited in bioconjugation and drug development to create stable and functionalized compounds.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: Another NHS ester with a diazirine group, used in photoaffinity labeling.
2,5-Dioxopyrrolidin-1-yl 3-(3,3,3-trifluoropropyl)benzoate: Contains a trifluoropropyl group, used in fluorine-18 labeling for PET imaging.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-(methylthio)benzoate is unique due to the presence of the methylthio group, which can undergo further chemical modifications such as oxidation. This adds versatility to its applications in bioconjugation and material science, making it a valuable tool in various research fields .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-methylsulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-18-9-4-2-3-8(7-9)12(16)17-13-10(14)5-6-11(13)15/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAJGFBEYNEMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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